[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nonanoylhydrazinylidene group and a dichlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting nonanoyl hydrazine with an appropriate aldehyde or ketone. This intermediate is then reacted with 2,4-dichlorobenzoic acid or its derivatives under specific conditions to form the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its hydrazinylidene group can form stable complexes with metal ions, making it useful in bioinorganic chemistry.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties may also make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorobenzoate moiety may enhance the compound’s binding affinity to certain receptors or enzymes, leading to a more potent biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Ringer’s lactate solution: Used in medical applications for fluid resuscitation.
Uniqueness
What sets [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydrazinylidene group provides versatility in forming stable complexes, while the dichlorobenzoate moiety enhances its reactivity and binding affinity.
Properties
Molecular Formula |
C23H26Cl2N2O3 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H26Cl2N2O3/c1-2-3-4-5-6-7-11-22(28)27-26-16-17-9-8-10-19(14-17)30-23(29)20-13-12-18(24)15-21(20)25/h8-10,12-16H,2-7,11H2,1H3,(H,27,28)/b26-16+ |
InChI Key |
QMFHJYFPINUATL-WGOQTCKBSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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